2-Bromo-5-(3-fluorophenyl)-1,3-oxazole
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Overview
Description
2-Bromo-5-(3-fluorophenyl)-1,3-oxazole is an organic compound that belongs to the class of oxazoles Oxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom This specific compound is characterized by the presence of a bromine atom at the second position and a fluorophenyl group at the fifth position of the oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-5-(3-fluorophenyl)-1,3-oxazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-fluorobenzoyl chloride with an amine to form an intermediate, which is then cyclized in the presence of a brominating agent to yield the desired oxazole compound. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran and catalysts like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. The use of advanced purification techniques such as recrystallization and chromatography is also common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-5-(3-fluorophenyl)-1,3-oxazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents like sodium hydride or potassium carbonate in solvents like dimethylformamide.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts and boronic acids in the presence of bases like potassium phosphate.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted oxazoles, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
2-Bromo-5-(3-fluorophenyl)-1,3-oxazole has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound in drug discovery and development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Bromo-5-(3-fluorophenyl)-1,3-oxazole depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved can vary, but it often involves binding to active sites or altering the function of target proteins.
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-5-(3-fluorophenyl)pyrimidine
- 2-Bromo-5-(3-fluorophenyl)thiazole
- 2-Bromo-5-(3-fluorophenyl)imidazole
Uniqueness
2-Bromo-5-(3-fluorophenyl)-1,3-oxazole is unique due to its specific substitution pattern and the presence of both bromine and fluorine atoms. This combination imparts distinct chemical properties, such as reactivity and stability, making it valuable in various research applications.
Properties
Molecular Formula |
C9H5BrFNO |
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Molecular Weight |
242.04 g/mol |
IUPAC Name |
2-bromo-5-(3-fluorophenyl)-1,3-oxazole |
InChI |
InChI=1S/C9H5BrFNO/c10-9-12-5-8(13-9)6-2-1-3-7(11)4-6/h1-5H |
InChI Key |
DVEHHNSBLGQHET-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)F)C2=CN=C(O2)Br |
Origin of Product |
United States |
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